2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE
Overview
Description
2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE is a complex organic compound that features a combination of pyrazole, piperazine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common approach includes the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with piperazine, followed by cyclization with thioamide derivatives to form the thiazole ring . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar piperazine moieties.
Thiazole derivatives: Compounds containing the thiazole ring, often with similar biological activities.
Uniqueness
2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOL-4-ONE is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-benzylidene-2-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-22-13-16(12-20-22)14-23-7-9-24(10-8-23)19-21-18(25)17(26-19)11-15-5-3-2-4-6-15/h2-6,11-13H,7-10,14H2,1H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMWCDPCZYRCBT-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CN2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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